- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,
Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)
919116-36-2 structure
Product Name:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
N.o CAS:919116-36-2
MF:C6H4ClF3N2S
MW:228.622569084167
MDL:MFCD12911887
CID:765767
PubChem ID:58464566
Update Time:2025-10-25
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)
- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine
- SB60813
- AKOS017343686
- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine
- BS-17839
- 919116-36-2
- MFCD12911887
- CS-0131353
- SCHEMBL2522232
- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE
- DTXSID70729296
- SY316959
-
- MDL: MFCD12911887
- Inchi: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
- Chave InChI: GUSJNAFRAQDVEV-UHFFFAOYSA-N
- SMILES: FC(C1C(Cl)=NC(SC)=NC=1)(F)F
Propriedades Computadas
- Massa Exacta: 227.9735815g/mol
- Massa monoisotópica: 227.9735815g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 2
- Complexidade: 178
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 51.1Ų
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203858-5g |
4-Chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine, 90% |
919116-36-2 | 90% | 5g |
$2885.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |
919116-36-2 | 95+% | 50mg |
760.0CNY | 2021-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-100mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 100mg |
¥568.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-250mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 250mg |
¥1306.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 1g |
¥2779.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 5g |
¥8979.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-10g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 10g |
¥9873.00 | 2024-04-25 | |
| abcr | AB564233-100mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 100mg |
€148.40 | 2025-04-15 | ||
| abcr | AB564233-250mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 250mg |
€290.40 | 2025-04-15 | ||
| abcr | AB564233-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 1g |
€559.00 | 2025-04-15 |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
Referência
- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt
1.2 16 h, rt
1.2 16 h, rt
Referência
- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
Referência
- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt
Referência
- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C
Referência
- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 Solvents: Water ; 0 °C; 5 h, rt
1.2 Solvents: Water ; 0 °C; 5 h, rt
Referência
- Cyclin K degradation agent, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
Número da Ordem:A904254
Estado das existências:in Stock
Quantidade:250mg/1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:16
Preço ($):229.0/596.0/2085.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
Número da Ordem:LE7979
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 11:58
Preço ($):discuss personally
E- mail:18501500038@163.com
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Literatura Relacionada
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
Pureza:99%/99%/99%
Quantidade:250mg/1g/5g
Preço ($):229.0/596.0/2085.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito